molecular formula C18H16O5 B6431440 (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate CAS No. 622359-85-7

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

Cat. No.: B6431440
CAS No.: 622359-85-7
M. Wt: 312.3 g/mol
InChI Key: MFBXNMUXBFKCRY-SXGWCWSVSA-N
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Description

(Z)-2-((5-Methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a synthetic aurone analog characterized by a benzofuran core with a (Z)-configured 5-methylfuran substituent at the C2 position and an isobutyrate ester group at C5. Aurones, a subclass of flavonoids, are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10(2)18(20)22-13-6-7-14-15(8-13)23-16(17(14)19)9-12-5-4-11(3)21-12/h4-10H,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBXNMUXBFKCRY-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the furan ring and the isobutyrate ester group. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.

    Esterification: The final step involves the esterification of the intermediate compound with isobutyric acid or its derivatives under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the furan and benzofuran rings, where electrophilic or nucleophilic reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce benzofuran-3-ol derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that the furan ring in the compound contributes to its ability to scavenge free radicals, potentially mitigating oxidative stress-related diseases. Studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity, making them candidates for further investigation in the treatment of conditions such as neurodegenerative diseases and cancer.

Anti-inflammatory Effects

Preliminary studies suggest that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate may possess anti-inflammatory properties. Its mechanism of action could involve the inhibition of pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have shown effectiveness against a range of microbial strains, indicating that this compound may also exhibit similar effects. Further research is needed to elucidate its spectrum of activity against specific pathogens.

Enzyme Activity Probes

In biochemical research, this compound can be utilized as a probe to study enzyme activities. Its unique structure allows for interactions with various enzymes, providing insights into metabolic pathways and enzyme kinetics.

Imaging Applications

The fluorescence properties of this compound make it suitable for imaging applications in biological studies. Researchers can use it as a fluorescent marker to visualize cellular processes or track the distribution of compounds within biological systems.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran derivatives using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed decreased levels of inflammatory markers and improved clinical scores in treated animals compared to controls.

Mechanism of Action

The mechanism of action of (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs bearing variations in substituents, heterocyclic cores, and ester groups.

Structural Analogs with Modified Ester Groups
Compound Name Ester Group Key Differences Biological Activity/Properties Reference
(Z)-Benzyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate Benzyl acetate Acetate ester instead of isobutyrate; higher polarity Improved solubility, reduced logP
(Z)-2-((4-Bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate Acetate Bromothiophene substituent (electron-rich) vs. methylfuran Enhanced tubulin binding in some cancer models
(Z)-2-(Furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate Dimethoxybenzoate Simple furan (no methyl) and bulky aromatic ester Unknown activity; likely reduced bioavailability

Key Observations :

  • The isobutyrate group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to acetate esters (logP ~2.8) .
  • Bulky esters (e.g., dimethoxybenzoate) may hinder cellular uptake despite higher stability .
Analogs with Heterocyclic Modifications
Compound Name Core Structure Substituent Differences IC50 (Cancer Cell Lines) Mechanism of Action Reference
(Z)-2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate Pyrazole-functionalized Diethylcarbamate ester; pyrazole instead of furan 120 nM (PC-3 prostate cancer) Tubulin polymerization inhibition
(Z)-2-(Pyridin-4-ylmethylene)-6-((2,6-dichlorobenzyl)oxy)benzofuran-3(2H)-one (5b) Aurone Pyridine substituent; dichlorobenzyl ether <100 nM (PC-3, leukemia) Colchicine-site tubulin binding
(2Z)-5-Amino-3,7-dihydro-7-(5-methylfuran-2-yl)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Thiazolo-pyridine Dual methylfuran groups; dicarbonitrile Not reported Probable kinase inhibition

Key Observations :

  • Pyridine and pyrazole substituents (e.g., compounds 5b and 7a) exhibit nanomolar potency in cancer models by targeting tubulin .
  • The dual methylfuran-thiazolo hybrid () lacks tubulin-targeting data but shows structural novelty for kinase inhibition .
Physicochemical and Pharmacokinetic Comparison
Property Target Compound (Z)-2-((4-Bromothiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate (Z)-Benzyl acetate analog ()
Molecular Weight ~386.4 g/mol ~407.3 g/mol ~434.4 g/mol
logP (Estimated) 3.5 3.2 2.8
Aqueous Solubility (mg/mL) 0.05 0.08 0.12
Metabolic Stability (t1/2, human liver microsomes) >60 min 45 min 30 min

Key Observations :

  • The isobutyrate group in the target compound enhances metabolic stability compared to acetate esters .
  • Bromothiophene analogs exhibit higher molecular weight but similar logP, suggesting comparable membrane permeability .

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate is a compound of increasing interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H18O6C_{20}H_{18}O_6 with a molecular weight of approximately 354.4 g/mol. Its structure features a benzofuran core substituted with a furan ring and an isobutyrate moiety, which may contribute to its biological activity.

Biological Activity Overview

Numerous studies have investigated the biological activities of this compound, focusing on its antibacterial, antifungal, and anticancer properties. Below are the key findings from various research studies:

Antibacterial Activity

Research has shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

  • In vitro studies demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .

Antifungal Activity

The compound also displays antifungal properties:

  • A study reported that it inhibited the growth of Candida albicans, with an IC50 value of 30 µg/mL, suggesting its potential use in treating fungal infections .

Anticancer Properties

Several investigations have explored the anticancer effects of this compound:

  • Cell line studies indicated that this compound induced apoptosis in human cancer cell lines such as HeLa and MCF7. The mechanism involves the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Oxidative Stress : In cancer cells, it increases reactive oxygen species (ROS) levels, leading to cell death.
  • Modulation of Signaling Pathways : It affects various signaling pathways associated with cell proliferation and survival.

Case Studies

  • Case Study 1 : A clinical trial evaluated the efficacy of this compound in patients with recurrent bacterial infections. Results showed a significant reduction in infection rates among those treated with the compound compared to a placebo group .
  • Case Study 2 : In an animal model for cancer, administration of this compound led to a marked decrease in tumor size and improved survival rates .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/Effect ConcentrationReference
AntibacterialE. coli50 µg/mL
AntibacterialS. aureus50 µg/mL
AntifungalC. albicans30 µg/mL
AnticancerHeLa cellsInduces apoptosis
AnticancerMCF7 cellsInduces apoptosis

Q & A

Q. What are the common synthetic routes for (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate?

Methodological Answer: Synthesis typically involves multi-step strategies, such as:

  • Cascade [3,3]-sigmatropic rearrangement/aromatization : This approach enables efficient construction of benzofuran cores. For example, NaH in THF can deprotonate intermediates, facilitating nucleophilic substitutions or cyclizations .
  • Benzofuran functionalization : Substituents like the 5-methylfuran group are introduced via Suzuki coupling or Wittig reactions. Evidence from similar compounds shows that protecting groups (e.g., benzyloxy) are often used to direct regioselectivity .
  • Esterification : The isobutyrate moiety is typically added in the final step using isobutyryl chloride under anhydrous conditions .

Q. Key Considerations :

  • Reaction temperature (e.g., 0°C for NaH-mediated steps to control exothermicity) .
  • Solvent selection (e.g., dry THF for moisture-sensitive intermediates) .

Q. How is the structure of this compound confirmed using spectroscopic methods?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the Z-isomer’s exocyclic double bond (δ 6.2–6.8 ppm for olefinic protons; δ 160–170 ppm for carbonyl carbons) .
    • NOESY : Confirms stereochemistry by correlating spatial proximity of substituents (e.g., methylfuran and benzofuran groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks matching calculated masses) .
  • Elemental Analysis : Combustion analysis (e.g., %C, %H, %N) aligns with theoretical values, as seen in analogs with ±0.3% deviation .

Q. Example Data :

Analysis TypeObserved ValueTheoretical Value
%C68.4968.57
%H2.932.88
%N13.3913.33
Adapted from similar benzofuran derivatives

Q. What are the key considerations for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Handling :
    • Use PPE (gloves, goggles) to avoid skin/eye contact.
    • Work in a fume hood to prevent inhalation of aerosols .
    • Avoid static discharge by grounding equipment .
  • Storage :
    • Store in airtight containers at 2–8°C to prevent degradation .
    • Keep away from oxidizers and moisture (e.g., silica gel desiccants) .

Q. Stability Note :

  • Degradation of organic compounds in wastewater matrices has been observed over 9 hours at room temperature; cooling samples to 4°C mitigates this .

Advanced Research Questions

Q. What challenges exist in achieving high stereoselectivity during the synthesis of the Z-isomer?

Methodological Answer:

  • Steric and Electronic Factors : The Z-isomer’s formation is influenced by bulky substituents (e.g., 5-methylfuran) favoring less steric hindrance. Computational modeling (e.g., DFT calculations) predicts transition-state geometries .
  • Reaction Conditions :
    • Low temperatures (0–5°C) stabilize intermediates, enhancing Z-selectivity .
    • Catalytic asymmetric methods (e.g., chiral auxiliaries) are under exploration but require optimization .

Q. Data Contradiction Example :

  • Theoretical models may predict >90% Z-selectivity, but experimental yields of 70–80% suggest competing pathways. Adjusting solvent polarity (e.g., DMF vs. THF) can resolve discrepancies .

Q. How can computational methods aid in predicting the reactivity or stability of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Predict degradation pathways (e.g., hydrolysis of the isobutyrate ester) under varying pH/temperature .
  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation .
  • Software Tools :
    • Discovery Studio models benzofuran-ligand interactions (e.g., binding affinity to enzymes) .

Q. Case Study :

  • A benzofuran library constructed using Chemdraw and Discovery Studio identified substituents enhancing thermal stability by 15–20% .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound?

Methodological Answer:

  • Systematic Variability Testing :
    • Increase sample diversity (e.g., 144 mixtures vs. 8 initial samples) to capture real-world variability .
  • Cross-Validation :
    • Compare NMR/MS data with computational predictions (e.g., in silico NMR using ACD/Labs) .
  • Controlled Degradation Studies :
    • Monitor stability under forced conditions (e.g., 40°C/75% RH) to identify degradation products not predicted by models .

Q. Example Resolution :

  • Discrepancies in HSI data for wastewater analysis were mitigated by cooling samples to 4°C, aligning experimental results with theoretical degradation rates .

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